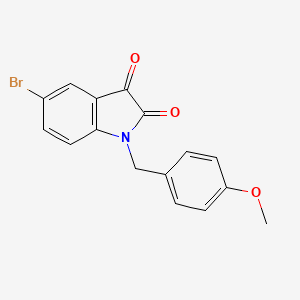

5-溴-1-(4-甲氧基苄基)吲哚啉-2,3-二酮

货号 B2383402

CAS 编号:

708251-87-0

分子量: 346.18

InChI 键: MFAHRBAGUYPMTJ-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

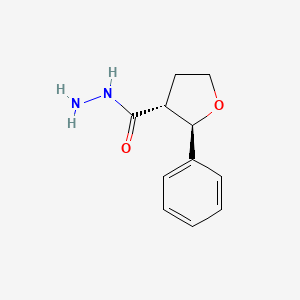

5-Bromo-1-(4-methoxybenzyl)indoline-2,3-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and material science. This compound belongs to the class of indoline-2,3-dione derivatives and has a molecular formula of C16H13BrN2O3.

科学研究应用

-

Organic Syntheses

- Application : α-bromonitrostyrenes, which have a similar structure to the compound you mentioned, are highly reactive and versatile reagents in organic syntheses . They act as an effective dielectrophile in the reaction with various nucleophiles .

- Method : In these reactions, the bromo and nitro groups behave as good leaving groups for the assembly of a diverse range of heterocyclic compounds .

- Results : The transformations of α-bromonitrostyrenes under organocatalysis, metal catalysis, and base-catalysis systems as well as catalyst-free conditions have been studied .

-

Antitumor Activity

- Application : Pyridinesulfonamide, a fragment found in many drugs, has a wide range of applications. The R- and S-isomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide, a compound similar to the one you mentioned, have been synthesized and their stereostructures have been researched .

- Method : Single crystals of both compounds were obtained for X-ray analysis, and the absolute configurations (ACs) have been further confirmed by electronic circular dichroism (ECD), optical rotation (OR) and quantum chemical calculations .

- Results : The crystal structures and calculated geometries were extremely similar, which permitted a comparison of the relative reliabilities of ACs obtained by ECD analyses and theoretical simulation . The effect of stereochemistry on the PI3Kα kinase and anticancer activity were investigated .

-

Synthesis of Indole Derivatives

- Application : Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

- Method : The investigation of novel methods of synthesis have attracted the attention of the chemical community . In particular, the transformations of α-bromonitrostyrenes under organocatalysis, metal catalysis, and base-catalysis systems as well as catalyst-free conditions have been studied .

- Results : Indoles, both natural and synthetic, show various biologically vital properties .

-

Cycloaddition Reactions

- Application : Indole, a ubiquitous and structurally versatile aromatic compound, has emerged as a key player in the synthesis of diverse heterocyclic frameworks via cycloaddition reactions .

- Method : These reactions are completely atom-economical and, hence, are considered as green reactions .

- Results : This method provides a comprehensive overview of the pivotal role played by indole in the construction of complex and biologically relevant heterocyclic compounds .

-

Biological Potential of Indole Derivatives

- Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

- Method : Researchers synthesize a variety of indole derivatives to explore their potential .

- Results : The unique aromaticity and diverse reactivity of indole have captivated the interest of synthetic chemists for decades .

-

Synthesis of Selected Alkaloids

- Application : Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

- Method : Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . In this review, they aim to highlight the construction of indoles as a moiety in selected alkaloids .

- Results : Indoles, both natural and synthetic, show various biologically vital properties .

-

Synthesis of Diverse Heterocyclic Frameworks

- Application : Indole, a ubiquitous and structurally versatile aromatic compound, has emerged as a key player in the synthesis of diverse heterocyclic frameworks via cycloaddition reactions .

- Method : These reactions are completely atom-economical and, hence, are considered as green reactions . This review article provides a comprehensive overview of the pivotal role played by indole in the construction of complex and biologically relevant heterocyclic compounds .

- Results : Here they explore the chemistry of indole-based cycloadditions, highlighting their synthetic utility in accessing a wide array of heterocyclic architectures, including cyclohepta[b]indoles, tetrahydrocarbazoles, tetrahydroindolo[3,2-c]quinoline, and indolines, among others .

-

Biological Potential of Indole Derivatives

- Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

- Method : Researchers synthesize a variety of indole derivatives to explore their potential .

- Results : The unique aromaticity and diverse reactivity of indole have captivated the interest of synthetic chemists for decades .

属性

IUPAC Name |

5-bromo-1-[(4-methoxyphenyl)methyl]indole-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrNO3/c1-21-12-5-2-10(3-6-12)9-18-14-7-4-11(17)8-13(14)15(19)16(18)20/h2-8H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFAHRBAGUYPMTJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C(=O)C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-1-(4-methoxybenzyl)indoline-2,3-dione | |

Citations

For This Compound

4

Citations

WY Wu, SL Cao, BB Mao, J Liao, ZF Li… - Letters in Drug …, 2013 - ingentaconnect.com

A novel series of hybrids of indolin-2-one and quinazolin-4(3H)-one linked via an imine bond were synthesized and tested for their inhibitory activity against the proliferation of a panel …

Number of citations: 11

www.ingentaconnect.com

L Hao, Y Ma, L Zhao, Y Zhang, X Zhang, Y Ma… - Bioorganic & Medicinal …, 2020 - Elsevier

A series of tetracyclic oxindole derivatives was synthesized by asymmetric 1, 3-dipole reaction in 2–4 steps in 57–86% overall yields. These compounds were evaluated for α-…

Number of citations: 7

www.sciencedirect.com

Q Zhang, Y Teng, Y Yuan, T Ruan, Q Wang… - European journal of …, 2018 - Elsevier

A number of 5-arylisatin derivatives were synthesized in 5–6 steps from readily available starting materials. Their structures were confirmed by 1 H NMR and 13 C NMR as well as LC/…

Number of citations: 22

www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![2-({[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-propyl-4-pyrimidinol](/img/structure/B2383319.png)

![[3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2383321.png)

![(1'R,4R)-Spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxamide](/img/structure/B2383322.png)

![4-(3-Ethyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-y l)benzenesulfonamide](/img/structure/B2383325.png)

![[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone](/img/structure/B2383329.png)

![Methyl 5-{[(2-methoxyphenyl)amino]methyl}-2-furoate](/img/structure/B2383331.png)

![4-(4-methylpiperidin-1-yl)sulfonyl-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2383336.png)

![2-{[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2383339.png)